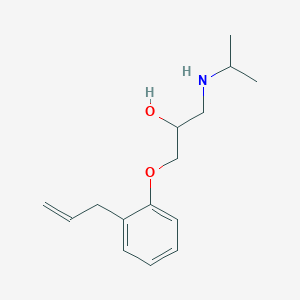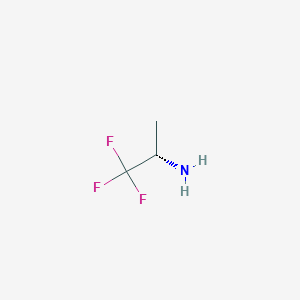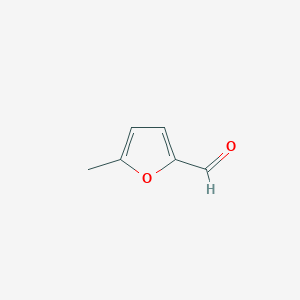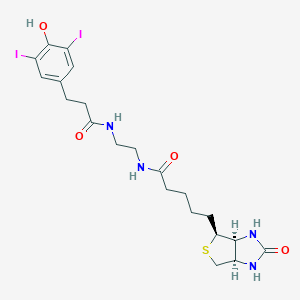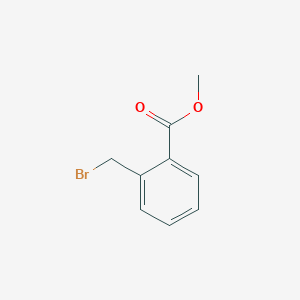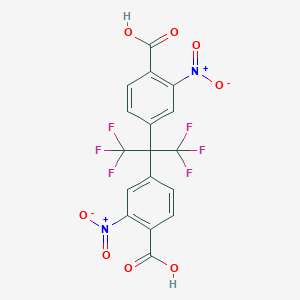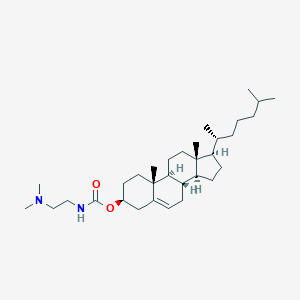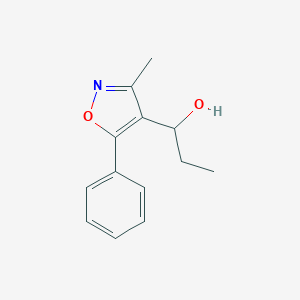
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol, also known as MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. In
Mechanism Of Action
The mechanism of action of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is not fully understood, but it is believed to involve its ability to interact with specific receptors in the body. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has also been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have a range of biochemical and physiological effects. In animal studies, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to reduce inflammation and pain, and to improve sleep quality. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has also been found to have anxiolytic effects, reducing anxiety in animal models. In addition, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have antioxidant properties, protecting cells from oxidative damage.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in lab experiments is its relatively simple synthesis method, making it accessible to researchers. 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is its limited solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol. One area of interest is the development of new drugs based on the anti-inflammatory and analgesic properties of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol. Another area of interest is the synthesis of novel polymers using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol as a building block. In addition, further research is needed to fully understand the mechanism of action of 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol, and to explore its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol is a chemical compound that has potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its anti-inflammatory and analgesic properties, as well as its ability to interact with specific receptors in the body, make it a promising candidate for further research. While there are limitations to using 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in lab experiments, its relatively simple synthesis method and stability under a range of conditions make it an accessible and useful compound for researchers.
Synthesis Methods
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol can be synthesized through a multistep process involving the condensation of 3-methyl-5-phenyl-1,2-oxazole-4-carboxylic acid with 1-propanol. The resulting product is then purified through recrystallization to obtain 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol in its pure form.
Scientific Research Applications
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been studied for its potential application in various fields, such as pharmaceuticals, materials science, and organic synthesis. In pharmaceuticals, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been used as a building block for the synthesis of novel polymers with unique properties. In organic synthesis, 1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
properties
CAS RN |
123371-88-0 |
|---|---|
Product Name |
1-(3-Methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol |
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H15NO2/c1-3-11(15)12-9(2)14-16-13(12)10-7-5-4-6-8-10/h4-8,11,15H,3H2,1-2H3 |
InChI Key |
GXTJQRRGLDOLDE-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(ON=C1C)C2=CC=CC=C2)O |
Canonical SMILES |
CCC(C1=C(ON=C1C)C2=CC=CC=C2)O |
synonyms |
4-Isoxazolemethanol,-alpha--ethyl-3-methyl-5-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)


